REACTION_CXSMILES
|
N[C:2]1C=CC=CC=1.Cl.N([O-])=O.[Na+].[Cl-].[C:14]1([N+:20]#[N:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[O:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]1=[O:28].[OH-:29].[Na+]>O>[C:14]1([N:20]2[C:27]([CH3:2])=[CH:26][C:25](=[O:29])[C:24]([C:23]([OH:22])=[O:28])=[N:21]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
9.08 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.13 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=CC=C1)[N+]#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is maintained at about 5° to 10°
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature of about 5° to 10°
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C(C=C1C)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |